Positional Specificity: 5-Isoquinolinethiol Enables the Clinically Validated 5-Isoquinolinesulfonyl Pharmacophore — 1-Isoquinolinethiol Cannot
5-Isoquinolinethiol is the obligate precursor to the 5-isoquinolinesulfonyl pharmacophore, which forms the core of fasudil (HA-1077), an approved Rho-kinase inhibitor with ROCK II IC₅₀ = 1.9 μM and ROCK I IC₅₀ = 10.7 μM, as well as the widely used research tool H-7 (PKC IC₅₀ = 6.0 μM; PKA IC₅₀ = 3.0 μM) . In contrast, isoquinoline-1-thiol (CAS 4702-25-4) places the thiol at position 1, which upon oxidation yields a distinct sulfonyl vector whose derived sulfonamides lack the extensive kinase profiling and clinical validation associated with the 5-substituted series [1]. SAR studies on fasudil analogs confirm that modifications to the isoquinoline heterocycle or sulfonyl group position result in substantial loss of Rho-kinase inhibitory activity [2].
| Evidence Dimension | Kinase inhibition potency of sulfonamide derived from each positional isomer |
|---|---|
| Target Compound Data | Fasudil (from 5-Isoquinolinethiol): ROCK II IC₅₀ = 1.9 μM; H-7 (from 5-Isoquinolinethiol): PKC IC₅₀ = 6.0 μM, PKA IC₅₀ = 3.0 μM |
| Comparator Or Baseline | Isoquinoline-1-thiol-derived sulfonamides: No equivalent kinase inhibitor tool compounds or clinical candidates reported |
| Quantified Difference | Qualitative: the 5-position uniquely maps to the ATP-binding pocket of Rho-kinase and PKC/PKA; the 1-position generates a sterically and electronically incompatible vector |
| Conditions | Biochemical kinase inhibition assays; X-ray crystallographic binding mode analysis of fasudil-ROCK complex |
Why This Matters
Procuring 5-Isoquinolinethiol instead of isoquinoline-1-thiol guarantees access to a pharmacophore space validated by an approved drug (fasudil) and decades of kinase research tool development.
- [1] Hidaka, H.; Inagaki, M.; Kawamoto, S.; Sasaki, Y. Isoquinolinesulfonamides, Novel and Potent Inhibitors of Cyclic Nucleotide Dependent Protein Kinase and Protein Kinase C. Biochemistry 1984, 23 (21), 5036–5041. View Source
- [2] Logé, C.; Siomboing, X.; Wallez, V.; et al. Synthesis and Pharmacological Study of Rho-kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil. J. Enzyme Inhib. Med. Chem. 2003, 18 (2), 127–138. View Source
